molecular formula C15H14INO B14910891 N-(2-iodophenyl)-2,3-dimethylbenzamide

N-(2-iodophenyl)-2,3-dimethylbenzamide

Cat. No.: B14910891
M. Wt: 351.18 g/mol
InChI Key: MLCPXOUOHOJDAW-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-2,3-dimethylbenzamide: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-2,3-dimethylbenzamide typically involves the iodination of a suitable precursor followed by amide formation. One common method involves the reaction of 2-iodoaniline with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of iodine-containing by-products to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions: N-(2-iodophenyl)-2,3-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-iodophenyl)-2,3-dimethylbenzamide is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It serves as a precursor for various functionalized molecules through substitution and cyclization reactions .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, due to its unique structural properties .

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-2,3-dimethylbenzamide largely depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Uniqueness: N-(2-iodophenyl)-2,3-dimethylbenzamide is unique due to the presence of both iodine and dimethyl groups, which confer distinct reactivity and steric properties. This makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(2-iodophenyl)-2,3-dimethylbenzamide

InChI

InChI=1S/C15H14INO/c1-10-6-5-7-12(11(10)2)15(18)17-14-9-4-3-8-13(14)16/h3-9H,1-2H3,(H,17,18)

InChI Key

MLCPXOUOHOJDAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2I)C

Origin of Product

United States

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